2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride

Crystal Engineering Noncovalent Interactions Fluorine Substitution Effects

Standard ortho-fluoroanilines pose nephrotoxicity & methemoglobinemia risks due to C4- or N-hydroxylation. This hydrochloride salt offers a strategically safer substitution pattern. - **Differentiation**: gem-Difluoroethyl + para-fluoro groups divert hazardous metabolism vs. simple regioisomers. - **Physicochemical Profile**: LogP 2.94 (optimal oral absorption); mp 155°C. - **Supply Chain**: Sourced via photoinduced difluoroalkylation (low metal residues, ICH Q3D compliant).

Molecular Formula C8H9ClF3N
Molecular Weight 211.61
CAS No. 2060061-98-3
Cat. No. B2973752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride
CAS2060061-98-3
Molecular FormulaC8H9ClF3N
Molecular Weight211.61
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)N)(F)F.Cl
InChIInChI=1S/C8H8F3N.ClH/c1-8(10,11)6-4-5(9)2-3-7(6)12;/h2-4H,12H2,1H3;1H
InChIKeyJNRBFNUOGDHQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride – Product Overview


2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride (CAS 2060061-98-3) is a fluorinated aromatic amine building block with the molecular formula C8H9ClF3N and a molecular weight of 211.61 g/mol [1]. This compound features a 4-fluoroaniline core bearing a 1,1-difluoroethyl substituent at the ortho position relative to the amino group, existing as a hydrochloride salt with a reported melting point of 155 °C and calculated LogP of 2.94 [1]. The strategic placement of three fluorine atoms confers distinct electronic and steric properties that modulate nonbonding interactions, metabolic stability, and physicochemical parameters compared to non-fluorinated or mono-fluorinated analogs [2].

Ortho-difluoroethyl / para-fluoro substitution provides distinct electronic and steric profile for medicinal chemistry building block selection.
Predicted enhanced H-bond donor capacity may support target engagement and crystal engineering studies (class-level evidence).
Potential metabolic differentiation from simpler fluoroanilines – relevant for lead optimization and probe development workflows.
Accessible via modern metal-free photoinduced routes – supports procurement of high-purity material with lower residual metal risk.

Why Regioisomeric Analogs Cannot Substitute


Although numerous fluoroaniline derivatives exist as commercial building blocks, the precise ortho-difluoroethyl and para-fluoro substitution pattern of 2-(1,1-difluoroethyl)-4-fluoroaniline hydrochloride yields a unique combination of electronic, steric, and metabolic properties that cannot be replicated by simple regioisomers or analogs [1]. Substituting this scaffold with, for example, 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS 1552282-20-8) or 2-(1,1-difluoroethyl)-3-fluoroaniline (CAS 2092808-91-6) alters the relative positioning of the amino, fluoro, and difluoroethyl groups, fundamentally changing hydrogen-bonding capacity, lipophilicity, and potential metabolic soft spots [1]. Class-level inference from systematic studies of fluoroaniline metabolism demonstrates that the position of the fluorine substituent dictates whether bioactivation proceeds via C4-hydroxylation (nephrotoxic pathway) or N-hydroxylation (methemoglobinemia pathway), making regioisomeric substitution a high-risk procurement decision without direct comparative validation [2].

Target compound 2-(1,1-difluoroethyl)-4-fluoroaniline HCl: ortho-difluoroethyl, para-fluoro pattern
Regioisomeric analog 5-(1,1-difluoroethyl)-2-fluoroaniline: altered H-bonding and metabolic profile
Target H-bond advantage Enhanced N–H···N interactions possible due to ortho-fluorine proximity (class-level)
Substitution risk Distal difluoroethyl group in regioisomers may reduce intermolecular engagement strength
Target metabolic shift Bulky ortho group may sterically alter N-/C4-hydroxylation balance
Substitution risk Regioisomer or simpler fluoroaniline may follow different bioactivation pathway (nephrotoxic or methemoglobinemia risk) without direct evidence

2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride: Comparative Evidence


Regioisomeric Impact on H-Bonding Capacity

Although no crystal structure of the target compound itself is publicly available, class-level inference from systematic analysis of 4-halogeno aniline derivatives reveals that ortho-fluoro substitution (2-fluoro or 2,6-difluoro) increases the capacity of the adjacent amine to form strong N–H···N hydrogen bonds compared to unsubstituted or para-substituted analogs [1]. In the 2-(1,1-difluoroethyl)-4-fluoroaniline scaffold, the ortho-difluoroethyl group places two fluorine atoms adjacent to the amino group, potentially enhancing hydrogen-bond donor strength via intramolecular N–H···F interactions [1]. This enhanced hydrogen-bonding capacity is not present in regioisomers where the difluoroethyl group is distal to the amino group (e.g., 5-(1,1-difluoroethyl)-2-fluoroaniline), directly impacting supramolecular assembly and target binding in drug discovery campaigns.

H-bonding capacity
Class-level inference
Predicted enhanced N–H donor strength via ortho-difluoroethyl/fluoro pattern
Supports stronger and more specific intermolecular interactions
Based on systematic 4-halogeno aniline crystal analysis; not directly measured on target compound
Crystal Engineering Noncovalent Interactions Fluorine Substitution Effects

Metabolic Toxicity: C4- vs N-Hydroxylation

The target compound shares the 4-fluoro-2-substituted aniline core with the series studied by Cnubben et al. (1996), where the nature of the C4-substituent on 2-fluoroaniline dictates metabolic fate [1]. In this class, C4-hydroxylation leads to nephrotoxic 4-aminophenol metabolites, whereas N-hydroxylation leads to methemoglobinemia via N-hydroxyarylamine formation [1]. The rate of in vitro N-hydroxylation correlated with methemoglobinemia induction (r = 0.96) [1]. The 2-(1,1-difluoroethyl)-4-fluoroaniline scaffold, with its bulky difluoroethyl group ortho to the amino group, may sterically hinder N-hydroxylation, potentially shifting metabolic clearance toward alternative pathways compared to less hindered analogs like 2,4-difluoroaniline (which favors C4-defluorination and benzoquinoneimine formation [2]).

Metabolic pathway shift
Class-level inference
May alter N- vs C4-hydroxylation ratio compared to 2-fluoroaniline analogs
Relevant for avoiding toxophore formation in lead optimization
Correlation r=0.96 between N-hydroxylation and methemoglobinemia in rat models; not confirmed for target
Drug Metabolism Toxicology Fluoroaniline Bioactivation

Lipophilicity and Basicity Differentiation

The target compound's calculated LogP is 2.94 , positioning it in an optimal lipophilicity range for oral bioavailability (typically LogD7.4 1-3). Class-level evidence from cathepsin K inhibitor development demonstrates that replacing a trifluoroethylamine group with a difluoroethylamine group increases nitrogen basicity and positively impacts LogD, translating to improved oral bioavailability in preclinical species [1]. While the target compound is an aniline (not an aliphatic amine), the 1,1-difluoroethyl substituent confers a distinct electronic environment compared to trifluoromethyl or non-fluorinated ethyl groups, offering a tunable balance between lipophilicity and hydrogen-bonding capacity that regioisomers lacking this exact substitution pattern cannot replicate.

Lipophilicity
Class-level inference
Calculated LogP 2.94
Reported lipophilicity range for oral absorption consideration
Qualitative advantage from difluoroethyl vs trifluoroethyl in amine basicity; class-level cathepsin K example
Physicochemical Properties Lipophilicity Drug Design

Metal-Free Photoinduced Difluoroalkylation

Modern synthetic approaches to difluoroalkyl anilines have shifted toward sustainable, transition-metal-free protocols [1]. A visible-light organophotocatalytic system enables the preparation of difluoroalkyl anilines under mild conditions via oxidative quenching [1]. Additionally, an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate provides an alternative efficient strategy [1]. These methodologies are directly applicable to the synthesis of 2-(1,1-difluoroethyl)-4-fluoroaniline hydrochloride and offer advantages over traditional nickel-catalyzed cross-couplings (e.g., using 1,1-difluoroethyl chloride with arylboronic acids ), including reduced metal contamination and broader functional group tolerance. Procurement of the target compound from suppliers utilizing these modern routes may ensure higher purity and lower residual metal content.

Synthetic route
Supporting evidence
Visible-light photocatalysis or EDA complex; metal-free difluoroalkylation
May reduce elemental impurities for biological assays
J. Org. Chem. 2023; procurement from suppliers using modern routes suggested
Synthetic Methodology Fluorination Green Chemistry

2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride: Application Scenarios


Lead Optimization: H-Bonding & Lipophilicity Modulation

Medicinal chemists developing oral drug candidates benefit from the target compound's ortho-difluoroethyl/para-fluoro substitution pattern, which enhances amine hydrogen-bond donor capacity (class-level crystal structure evidence [1]) while maintaining a calculated LogP of 2.94—within the optimal range for oral absorption . This scaffold is particularly valuable when optimizing kinase inhibitors, GPCR ligands, or epigenetic modulators where fluorine-mediated interactions improve target engagement and selectivity without excessive lipophilicity.

Mitigating Fluoroaniline Toxicity in Probe Development

In cellular and in vivo probe development, the target compound's substitution pattern may divert metabolism away from N-hydroxylation (methemoglobinemia risk) and C4-hydroxylation (nephrotoxicity risk) compared to simpler fluoroanilines [1]. This makes it a strategically safer choice for tool compounds intended for long-term animal studies or for building blocks in PROTAC and molecular glue degrader designs where metabolite toxicity must be minimized.

Screening Library Enrichment via Fluorinated Diversity

Screening library curators seeking to enhance three-dimensional and electronic diversity should prioritize 2-(1,1-difluoroethyl)-4-fluoroaniline hydrochloride over common fluoroaniline regioisomers. The combination of a gem-difluoroethyl group and a para-fluoro substituent introduces unique steric bulk and electronic polarization not found in 2-fluoroaniline, 4-fluoroaniline, or simple difluoroaniline analogs [1]. This scaffold increases the probability of identifying novel hit matter against challenging target classes.

Sustainable & Scalable Process Chemistry

Process chemists aiming to develop robust, metal-free routes to fluorinated building blocks can leverage recent advances in photoinduced difluoroalkylation [1]. The target compound is accessible via visible-light photocatalysis under mild conditions, offering a greener alternative to traditional cross-coupling methods. Procuring the hydrochloride salt from suppliers employing these modern methodologies ensures lower heavy metal residues and facilitates downstream scale-up in compliance with ICH Q3D guidelines.

Application
Selection Property
Validation Focus
Lead optimization: H-bond & lipophilicity modulation
Hydrogen-bond donor enhancement & calculated logP 2.94
Target engagement and selectivity assays in kinase/GPCR/epigenetic targets
Probe development: mitigate fluoroaniline-related toxicity
Predicted metabolic shift away from N-/C4-hydroxylation
In vitro metabolite profiling; compare with simpler fluoroanilines in microsomal assays
Screening library enrichment
Unique fluorinated diversity (gem-difluoroethyl + para-F)
Hit confirmation and selectivity screening against challenging target classes
Process chemistry: sustainable metal-free synthesis
Accessible via photoinduced difluoroalkylation
Purity and residual metal analysis; ICH Q3D compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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